Pinostilbene

Description

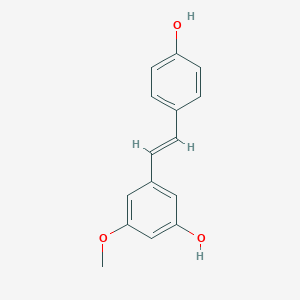

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWZXOMQXYWKBS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420234 | |

| Record name | Pinostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42438-89-1 | |

| Record name | Pinostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42438-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pinostilbene: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostilbene (3,4′-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse and potent biological activities. As a methylated derivative of resveratrol (B1683913), this compound often exhibits enhanced bioavailability and metabolic stability, making it a compound of significant interest for pharmaceutical and nutraceutical development. Its reported pharmacological properties include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and characterization.

Natural Sources of this compound

This compound is primarily found in the plant kingdom, particularly within the genera Pinus and Gnetum. Its concentration can vary significantly depending on the plant species, tissue type, and environmental conditions.

Distribution in Pinus Species (Pine)

The heartwood, bark, and knotwood of various pine species are rich sources of stilbenoids, including this compound.[2][3] Several studies have identified and quantified this compound and its glycosides in different pine species.

-

Pinus sibirica (Siberian Pine): The bark of this species is a known source of this compound.[4][5]

-

Pinus cembra (Swiss Stone Pine): While stilbene (B7821643) derivatives like pinosylvin (B93900) are well-documented in the heartwood and knotwood of P. cembra, recent studies have also identified this compound in the heartwood and its glycoside, pinostilbenoside, in the bark.[2][6][7]

-

Pinus koraiensis (Korean Pine): The inner bark of Korean pine contains trans-pinostilbene and its glycoside.[8] The total stilbene content, including pinostilbenoside, in the bark can be as high as 54.8 mg/g of dry weight, with variations depending on the season.[9][10][11]

-

Pinus nigra subsp. laricio (Corsican Pine): Pinosylvin, a structural analogue of this compound, is found in this subspecies, suggesting the potential for this compound presence.[12]

Distribution in Gnetum Species

The genus Gnetum is another significant source of this compound and other oligostilbenoids.[13]

-

Gnetum venosum : This Amazonian climber contains this compound, also referred to as rapontigentin (3-methoxyresveratrol).[4][14]

-

Gnetum montanum and Gnetum latifolium : Various stilbene derivatives have been isolated from these species, indicating the genus is a rich source of these compounds.[15][16]

Other Sources

-

Vitis vinifera (Grapevine): While resveratrol is the most prominent stilbene in grapes, this compound has also been reported in grapevine canes and roots.[17][18][19]

Quantitative Data on this compound and Related Stilbenes

The following table summarizes the quantitative data for this compound and related stilbenoids found in various natural sources, as reported in the cited literature.

| Plant Species | Tissue | Compound | Concentration (µg/g Dry Weight) | Reference |

| Pinus koraiensis | Stem Bark | Dihydropinosylvin monomethylether (DPME) | 37.5 | [20] |

| Pinus koraiensis | Stem Bark | Pinosylvin monomethylether (PME) | 11.2 | [20] |

| Pinus koraiensis | Leaves | Dihydropinosylvin monomethylether (DPME) | < 40 | [20] |

| Pinus koraiensis | Leaves | Pinosylvin monomethylether (PME) | < 40 | [20] |

| Pinus koraiensis | Cell Culture (Control) | Dihydropinosylvin monomethylether (DPME) | 17 | [20] |

| Pinus koraiensis | Cell Culture (Control) | Pinosylvin monomethylether (PME) | 47 | [20] |

| Pinus koraiensis | Cell Culture (Elicited) | Pinosylvin monomethylether (PME) | up to 6724 | [20] |

| Pinus koraiensis | Bark | Total Stilbenes | up to 54,800 | [9][10] |

| Pinus koraiensis | Wood | Total Stilbenes | up to 6,200 | [9] |

| Pinus koraiensis | Young Branches | Total Stilbenes | up to 6,300 | [9] |

| Pinus cembra | Bark | Total Phenolics | 299,300 | [6] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[6][21] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce resveratrol, the immediate precursor to this compound.

The key enzymatic steps are:

-

L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL) .

-

trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate-4-hydroxylase (C4H) .

-

p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL) .

-

Stilbene synthase (STS) , a key enzyme in stilbenoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Resveratrol .[6][21][22][23]

-

Finally, Resveratrol O-methyltransferase (ROMT) catalyzes the methylation of the 3-hydroxyl group of resveratrol, using S-adenosyl methionine (SAM) as a methyl donor, to produce This compound .[9][20] Further methylation at the 5-hydroxyl group can lead to the formation of pterostilbene.

Experimental Protocols

Extraction of this compound from Plant Material

A variety of methods can be employed for the extraction of this compound from plant matrices. The choice of solvent and technique depends on the nature of the plant material and the desired purity of the extract.

4.1.1. Soxhlet Extraction

This classical method is effective for exhaustive extraction.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

-

Solvents: Ethanol (B145695), methanol (B129727), acetone, or a mixture of ethanol and water (e.g., 50:50 or 95:5 v/v).[7]

-

Protocol:

-

Grind the dried plant material (e.g., pine bark) to a fine powder.

-

Place approximately 10-20 g of the powdered material into a cellulose (B213188) extraction thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of the chosen extraction solvent.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 4-6 hours, ensuring continuous cycling of the solvent.

-

After extraction, cool the apparatus and collect the extract from the round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

4.1.2. Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient extraction method.

-

Apparatus: Microwave extraction system.

-

Solvents: Water, ethanol, or a 50:50 (v/v) water-ethanol mixture.[11][23]

-

Protocol:

-

Place 2.5 g of powdered pine bark into a microwave extraction vessel.

-

Add 50 mL of the selected solvent (solid/liquid ratio of 1:20 w/v).

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: temperature at 130°C and time for 15 minutes.[11][23]

-

After extraction, allow the vessel to cool before opening.

-

Filter the extract to remove solid plant material.

-

The resulting extract can be used for further analysis or purification.

-

4.1.3. Accelerated Solvent Extraction (ASE)

ASE utilizes elevated temperatures and pressures to increase extraction efficiency.

-

Apparatus: Accelerated Solvent Extractor.

-

Solvents: Hexane (B92381) (for defatting), followed by a polar solvent like an acetone:water or ethanol:water mixture (e.g., 95:5 v/v).

-

Protocol:

-

Pack a stainless-steel extraction cell with the dried and powdered plant material.

-

Perform a preliminary extraction with hexane at 90°C and 13.8 MPa to remove lipophilic compounds.

-

Dry the material and then perform the primary extraction with the polar solvent mixture at 100°C and 13.8 MPa.

-

Collect the extract and concentrate it under reduced pressure.

-

Purification by Flash Chromatography

Flash chromatography is a common technique for purifying and isolating this compound from crude extracts.

-

Apparatus: Glass chromatography column, silica (B1680970) gel (Silica 60), pump or air pressure source, fraction collector.

-

Solvents: A solvent system is chosen based on Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for this compound. Common solvent systems include gradients of hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[22]

-

Protocol:

-

Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel (e.g., 6-10 inches high). Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

-

Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute.

-

Fraction Collection: Collect fractions in test tubes.

-

Analysis: Analyze the collected fractions by TLC to identify those containing this compound.

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of this compound.

-

Apparatus: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., Nucleodur, 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. An example of an isocratic mobile phase is acetonitrile and water (90:10 v/v).[12]

-

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1-75 µg/mL).

-

Sample Preparation: Dissolve the extract or purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (approximately 306 nm).

-

-

Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the chemical structure of isolated this compound.

-

Apparatus: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Protocol:

-

Dissolve a few milligrams of the purified this compound in approximately 0.5 mL of the deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum to determine the number and chemical environment of the protons.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range carbon-proton correlations, which is crucial for assembling the molecular structure.

-

Compare the obtained spectral data with published data for this compound to confirm its identity.

-

In Vitro Assay for Resveratrol O-Methyltransferase (ROMT) Activity

This assay can be used to characterize the enzymatic activity of ROMT, the enzyme responsible for converting resveratrol to this compound.

-

Materials: Purified ROMT enzyme, resveratrol, S-adenosyl methionine (SAM), reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 0.5 mM DTT), quenching solution (acetonitrile with 400 mM HCl), HPLC system.

-

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of resveratrol (e.g., 350 µM), and SAM (e.g., 700 µM).

-

Initiate the reaction by adding the purified ROMT enzyme (e.g., 5 µM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specific time period (e.g., 24 hours).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC, as described in section 4.3, to quantify the amounts of remaining resveratrol and the produced this compound.

-

Enzymatic activity can be expressed as the percentage of resveratrol converted to this compound.

-

Conclusion

This compound stands out as a promising natural compound with significant potential in drug development. This guide has detailed its primary natural sources, with a particular emphasis on Pinus and Gnetum species, and has provided a comprehensive overview of its biosynthetic pathway. The experimental protocols outlined herein offer a practical framework for researchers to extract, purify, and characterize this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications. The continued exploration of this compound's natural occurrences and the optimization of its production through biotechnological approaches will be crucial in unlocking its full potential.

References

- 1. Rational Design of Resveratrol O-methyltransferase for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. teledynelabs.com [teledynelabs.com]

- 6. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells [mdpi.com]

- 7. aidic.it [aidic.it]

- 8. Stilbenoids of Korean Pine (Pinus koraiensis) Inner Bark -Journal of the Korean Wood Science and Technology | 학회 [koreascience.kr]

- 9. mdpi.com [mdpi.com]

- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 11. Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cris.biu.ac.il [cris.biu.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Production of Nematicidal Pinosylvin Stilbenes in Cell Suspension Cultures of Pinus koraiensis by Fungal Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Purification [chem.rochester.edu]

- 21. researchgate.net [researchgate.net]

- 22. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Pinostilbene from Pinus sibirica: A Technical Guide to Its Isolation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of pinostilbene, a naturally occurring stilbenoid found in Siberian pine (Pinus sibirica). This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to support further research and development of this promising bioactive compound.

Introduction

This compound (3,4′-dihydroxy-5-methoxystilbene) is a stilbenoid polyphenol found in various plant species, notably in the bark and wood of Pinus sibirica.[1][2] As a monomethylated derivative of resveratrol, this compound exhibits a range of interesting biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[3][4] Its structural similarity to resveratrol, combined with potentially enhanced bioavailability, makes it a compound of significant interest for pharmaceutical and nutraceutical applications. This guide outlines the methodologies for its extraction from Pinus sibirica and the analytical techniques for its comprehensive characterization.

Isolation of this compound from Pinus sibirica

The isolation of this compound from Pinus sibirica typically involves solvent extraction of the plant material followed by chromatographic purification. While this compound exists as a glucoside (pinostilbenoside) in the bark, this guide focuses on the isolation of the aglycone.[5][6]

Experimental Protocol: Extraction and Preliminary Purification

This protocol is a composite of established methods for the extraction of stilbenoids from pine bark.

Objective: To extract and partially purify this compound from Pinus sibirica bark.

Materials:

-

Dried and powdered bark of Pinus sibirica

-

Solvents: Diethyl ether, Ethyl acetate (B1210297), n-butanol, Methanol (B129727), Water

-

Rotary evaporator

-

Polyamide for column chromatography

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure:

-

Extraction:

-

Suspend the dried, powdered bark of Pinus sibirica in ultrapure water.

-

Perform successive extractions with solvents of increasing polarity: first with diethyl ether, followed by ethyl acetate, and then n-butanol.[5][6]

-

Combine the respective solvent fractions and evaporate under reduced pressure at 40°C to yield crude extracts of each solvent.[5][6] The ethyl acetate fraction is often enriched in stilbenoids.

-

-

Column Chromatography:

-

Prepare a chromatography column packed with polyamide 6 as the stationary phase.

-

Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., methanol-water mixture).

-

Load the dissolved extract onto the polyamide column.

-

Elute the column with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it.[5] For example, begin with a 1:1 (v/v) methanol-water mixture, followed by 7:3 (v/v) methanol-water, and finally pure methanol.[5]

-

Collect fractions using a fraction collector and monitor the separation by TLC, visualizing the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain a purified this compound-containing extract.

-

Experimental Workflow

Characterization of this compound

The structural elucidation and confirmation of isolated this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Analytical Technique | Observed Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺: m/z 243.1 | [7] |

| Molecular Formula: C₁₅H₁₄O₃ | [2] | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.45 (s, 1H, OH), 7.58 (m, 2H, Ph' H-2,6), 7.36 (m, 2H, Ph' H-3,5), 7.26 (m, 1H, Ph' H-4), 7.14 (A-part of AB-system, J=16.4 Hz, 1H, Hα), 7.11 (B-part of AB-system, J=16.4 Hz, 1H, Hβ), 6.63 (m, 1H, Ph H-4), 6.58 (m, 1H, Ph H-6), 6.26 (m, 1H, Ph H-2), 3.73 (s, 3H, OCH₃) | [8] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.62 (Ph C-3), 158.60 (Ph C-1), 138.88 (Ph C-5), 136.94 (Ph' C-1), 128.67 (Ph' C-3,5 and Cα), 128.37 (Cβ), 127.61 (Ph' C-4), 126.48 (Ph' C-2,6), 106.25 (Ph C-6), 102.89 (Ph C-4), 100.97 (Ph C-2), 55.0 (OCH₃) | [8] |

| UV-Vis Spectroscopy (Ethanol) | λmax ≈ 307 nm, 321 nm | [9] |

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Detection: UV detector at the λmax of this compound (around 307 nm).

-

Purpose: To assess the purity of the isolated compound and for quantitative analysis.

3.2.2. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Purpose: To determine the molecular weight and fragmentation pattern for structural confirmation. The expected protonated molecule is [M+H]⁺ at m/z 243.1.[7]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Purpose: To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the double bond (trans configuration is typical for natural stilbenes).

Biological Activities and Signaling Pathways

This compound, and its close analog pterostilbene (B91288), have been shown to exert significant anticancer and anti-inflammatory effects through the modulation of various cellular signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[10] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Key Signaling Pathways in Anticancer Activity:

-

Apoptosis Induction: this compound can induce apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[10]

-

Cell Cycle Arrest: It can cause cell cycle arrest, for instance at the S phase, thereby inhibiting cancer cell proliferation.[10][11]

-

Modulation of Kinase Pathways: this compound can influence the activity of pro-survival signaling pathways such as the Akt and STAT3 pathways.[12]

Anti-inflammatory Activity

Chronic inflammation is implicated in the development of numerous diseases. This compound has been shown to possess anti-inflammatory properties.

Key Signaling Pathways in Anti-inflammatory Activity:

-

NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[3]

-

MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly by inhibiting the phosphorylation of p38 MAPK and ERK.[13][14] This leads to a reduction in the production of inflammatory mediators like iNOS and COX-2.[13]

Conclusion

This compound from Pinus sibirica represents a valuable natural product with significant potential for therapeutic applications. This guide provides a foundational framework for its isolation, characterization, and the understanding of its biological mechanisms of action. The detailed protocols and summarized data serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising compound. Further research is warranted to optimize extraction and purification processes to improve yields and to fully elucidate the clinical potential of this compound in various disease models.

References

- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of this compound as a major colonic metabolite of pterostilbene and its inhibitory effects on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory action of pterostilbene is mediated through the p38 mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinostilbene: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostilbene, a naturally occurring stilbenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, neuroprotective, and anticancer activities. As a methoxylated derivative of resveratrol (B1683913), it exhibits enhanced bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, extraction, and key biological assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.

Chemical Structure and Identification

This compound, systematically named 3-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]-5-methoxyphenol, is a trans-stilbene (B89595) derivative characterized by a 1,2-diphenylethylene core structure. It is structurally related to resveratrol, with one of the hydroxyl groups on one of the aromatic rings being replaced by a methoxy (B1213986) group.[1][2] This seemingly minor structural modification has a significant impact on its physicochemical properties and biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]-5-methoxyphenol | [1] |

| Other Names | 3,4'-dihydroxy-5-methoxystilbene, 3-methoxy-4',5-dihydroxy-trans-stilbene, Rapontigentin, trans-Pinostilbene | [1][2] |

| CAS Number | 42438-89-1 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| SMILES | COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | [1] |

| InChI | InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 117-118 °C | [3][4] |

| Boiling Point | 454.3 °C at 760 mmHg | [4] |

| Solubility | Water: Poorly solubleDMSO: ≥13 mg/mLEthanol: Soluble | [4][5] |

| Appearance | White to tan powder/crystalline solid | [3][4] |

| UV-Vis λmax | 218, 307 nm | [6] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate various cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT116 | Colon Cancer | Similar to Pterostilbene (B91288) | [4] |

| HT29 | Colon Cancer | Similar to Pterostilbene | [4] |

| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |

| PC3 | Prostate Cancer | 14.91 | [2] |

| PC3M | Prostate Cancer | 6.43 | [2] |

| DU145 | Prostate Cancer | 3.6 | [2] |

| LNCaP | Prostate Cancer | 22.42 | [2] |

| C4 | Prostate Cancer | 4.30 | [2] |

| C4-2 | Prostate Cancer | 5.74 | [2] |

| C4-2b | Prostate Cancer | 4.52 | [2] |

| 22Rv1 | Prostate Cancer | 26.35 | [2] |

This compound's anticancer effects are mediated through the modulation of key signaling pathways, including the MAPK/ERK, JNK, and p38 pathways, which are central regulators of cell proliferation, differentiation, and apoptosis.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from damage induced by neurotoxins. Studies have demonstrated its ability to reduce neurotoxicity in SH-SY5Y cells, a common model for Parkinson's disease research.[7] This neuroprotective effect is linked to its antioxidant properties and its ability to attenuate stress-activated signaling cascades.

Antioxidant Activity

Like other stilbenoids, this compound is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Its antioxidant capacity has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is limited, studies on its close analog, pterostilbene, provide valuable insights. The methoxy group in this compound is thought to increase its lipophilicity and metabolic stability compared to resveratrol, leading to improved oral bioavailability. This compound is a major metabolite of pterostilbene in the colon.[4]

Table 4: Pharmacokinetic Parameters of Pterostilbene (as a reference for this compound)

| Parameter | Value (in rats) | Reference(s) |

| Oral Bioavailability | ~80% | [2] |

| Plasma Half-life (t₁/₂) | 1.8 ± 0.3 h (IV) | [8] |

| Volume of Distribution (Vd) | 5.3 L/kg | [1] |

| Clearance (CL) | 36.4 ± 7.8 mL/min/kg (25 mg/kg) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of this compound.

Chemical Synthesis of this compound

This compound can be synthesized through various organic reactions, with the Wittig reaction being a common and effective method for creating the stilbene (B7821643) backbone.

Protocol: Synthesis of this compound via Wittig Reaction

-

Preparation of the Phosphonium (B103445) Salt: React 3,5-dimethoxybenzyl bromide with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) under reflux to form the corresponding phosphonium salt.

-

Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF or DMSO at low temperature (e.g., 0 °C) to generate the phosphorus ylide.

-

Wittig Reaction: Add 4-hydroxybenzaldehyde (B117250) to the ylide solution and allow the reaction to proceed at room temperature or with gentle heating. The ylide will react with the aldehyde to form the stilbene double bond.

-

Demethylation: Selectively demethylate one of the methoxy groups at the 5-position to a hydroxyl group using a reagent like boron tribromide (BBr₃) in a chlorinated solvent at low temperature.

-

Work-up and Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude this compound using column chromatography on silica (B1680970) gel.

Extraction of this compound from Natural Sources

This compound is naturally found in the bark of Pinus sibirica.[1]

Protocol: Extraction and Isolation of this compound

-

Material Preparation: Collect and air-dry the bark of Pinus sibirica. Grind the dried bark into a fine powder.

-

Extraction: Macerate the powdered bark with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components. This compound is expected to be enriched in the moderately polar fractions.

-

Chromatographic Purification: Subject the this compound-rich fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Monitor the fractions by thin-layer chromatography (TLC).

-

Final Purification: Combine the fractions containing pure this compound and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound.

Biological Assays

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value.

Protocol:

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) at a predetermined concentration for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Apoptosis Assessment: Evaluate apoptosis by measuring caspase-3 activity or using Annexin V/PI staining followed by flow cytometry.

-

Western Blot Analysis: Analyze the expression levels of key proteins involved in cell death and survival signaling pathways (e.g., phosphorylated JNK, c-Jun).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs, providing a visual representation of their molecular mechanisms of action.

MAPK/ERK Signaling Pathway in Cancer

// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; this compound -> MEK [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> ERK [arrowhead=tee, color="#EA4335", style=dashed]; } caption: "this compound inhibits the MAPK/ERK pathway, reducing cancer cell proliferation."

JNK and p38 Signaling Pathways in Apoptosis

// Nodes Stress [label="Cellular Stress\n(e.g., ROS, UV)", fillcolor="#F1F3F4"]; ASK1 [label="ASK1", fillcolor="#F1F3F4"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4"]; JNK [label="JNK", fillcolor="#F1F3F4"]; cJun [label="c-Jun", fillcolor="#F1F3F4"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4"]; p38 [label="p38", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; JNK -> cJun; cJun -> Apoptosis; MKK3_6 -> p38; p38 -> Apoptosis; this compound -> ASK1 [arrowhead=normal, color="#4285F4", style=dashed]; } caption: "this compound can modulate JNK and p38 pathways, influencing apoptosis."

Cell Cycle Regulation by this compound

// Nodes G1 [label="G1 Phase", fillcolor="#F1F3F4"]; S [label="S Phase", fillcolor="#F1F3F4"]; G2 [label="G2 Phase", fillcolor="#F1F3F4"]; M [label="M Phase", fillcolor="#F1F3F4"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#F1F3F4"]; CyclinA_CDK2 [label="Cyclin A / CDK2", fillcolor="#F1F3F4"]; CyclinB_CDK1 [label="Cyclin B / CDK1", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M [label=" G2/M Transition"]; M -> G1; CyclinD_CDK46 -> G1; CyclinE_CDK2 -> G1 -> S; CyclinA_CDK2 -> S -> G2; CyclinB_CDK1 -> G2 -> M; this compound -> CyclinD_CDK46 [arrowhead=tee, color="#FBBC05", style=dashed]; this compound -> CyclinE_CDK2 [arrowhead=tee, color="#FBBC05", style=dashed]; } caption: "this compound induces cell cycle arrest by downregulating key cyclins and CDKs."

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its favorable physicochemical properties, particularly its enhanced bioavailability compared to resveratrol, make it an attractive candidate for further research and development. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future investigations into its mechanisms of action and its potential applications in the prevention and treatment of various diseases. The visualization of its effects on key signaling pathways provides a clear framework for understanding its molecular targets and for designing future studies aimed at harnessing its full therapeutic potential. As research continues to unravel the intricate biological activities of this compound, it is poised to become a significant molecule in the fields of pharmacology and drug discovery.

References

- 1. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Pinostilbene: A Technical Guide for Researchers

Pinostilbene, a naturally occurring methoxylated stilbenoid, has garnered significant scientific interest for its diverse and potent biological activities. As a derivative of resveratrol (B1683913), this compound exhibits enhanced bioavailability, making it a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, primarily attributed to its ability to mitigate oxidative stress and modulate key signaling pathways involved in neuronal survival.

Quantitative Data: Neuroprotective Activity

| Cell Line | Neurotoxin | This compound Concentration | Outcome | Reference |

| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 1-10 µM | Dose-dependent reduction in lactate (B86563) dehydrogenase release and caspase-3 activity. | [1] |

| SH-SY5Y | Dopamine | 1 or 5 µM | Protection from dopamine-induced decrease in cell viability. | [2][3] |

Key Experimental Protocols

1. Neuroprotection Assay in SH-SY5Y Cells against 6-OHDA Toxicity [1]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1 hour).

-

Induction of Neurotoxicity: 6-Hydroxydopamine (6-OHDA) is added to the culture medium to induce neurotoxicity.

-

Assessment of Cell Viability:

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell membrane damage, is quantified using a commercially available kit.

-

Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay.

-

-

Data Analysis: The protective effect of this compound is determined by comparing the levels of LDH release and caspase-3 activity in this compound-treated cells to those in cells treated with 6-OHDA alone.

2. Assessment of ERK1/2 Activation [3][4]

-

Cell or Tissue Lysis: SH-SY5Y cells or striatal tissue from animal models are lysed to extract total proteins.

-

Western Blot Analysis: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Signaling Pathway

This compound's neuroprotective effects are mediated, in part, through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade that promotes cell survival.[2][3][4]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and MAPK signaling cascades.

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Inflammatory Stimulus | This compound Concentration | Outcome | Reference |

| Colon Cancer Cells | Cytokine Mix (TNF-α, IFN-γ, LPS) | Not specified | Suppression of iNOS and COX-2 induction. | [5] |

Note: The available literature on this compound's direct anti-inflammatory quantitative data is less extensive than for its analogue, pterostilbene (B91288). The provided data is inferred from studies on stilbenoids.

Key Experimental Protocols

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and NO production.

-

Measurement of NO: After 24 hours, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of this compound on NO production is calculated by comparing the nitrite concentrations in this compound-treated cells to those in LPS-stimulated cells alone.

2. Western Blot Analysis for Inflammatory Mediators

-

Cell Treatment and Lysis: RAW 264.7 cells are treated as described above and then lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated IκBα, and phosphorylated p65 NF-κB.

-

Detection and Quantification: As described in the neuroprotection section, the levels of these inflammatory proteins are detected and quantified to assess the anti-inflammatory effect of this compound.

Signaling Pathway

This compound's anti-inflammatory action involves the inhibition of the NF-κB pathway. Under inflammatory conditions, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.

Anticancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

| Cell Line | IC50 Value | Activity | Reference |

| Caco-2 (Colon Cancer) | ~50 µM | Inhibition of cell proliferation. | [6] |

| HT-29 (Colon Cancer) | Similar to pterostilbene | Inhibition of cell growth, induction of apoptosis and cell cycle arrest. | [7] |

| MCF-7 (Breast Cancer) | Effective | Antimetastatic potential. | [8] |

Key Experimental Protocols

1. Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, or 72 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

-

SRB Assay: Similar to the MTT assay, the Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

-

BRDU Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. Cells are incubated with bromodeoxyuridine (BrdU), which is incorporated into newly synthesized DNA. The amount of incorporated BrdU is then detected using an anti-BrdU antibody.

2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

Caspase Activity Assays: As described in the neuroprotection section, the activity of key caspases (e.g., caspase-3, -8, -9) can be measured to confirm the induction of apoptosis.

-

Western Blot for Apoptosis-Related Proteins: The expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are analyzed by Western blotting.

Signaling Pathway

The anticancer activity of this compound can involve the modulation of multiple signaling pathways. One key mechanism is the induction of the intrinsic (mitochondrial) pathway of apoptosis.

Metabolic Regulation

This compound has shown potential in regulating metabolic processes, particularly in the context of adipogenesis and glucose metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).

Quantitative Data: Metabolic Regulation

| Cell Line | Activity | This compound Concentration | Outcome | Reference |

| 3T3-L1 Adipocytes | Anti-adipogenic | Not specified | Inhibition of lipid and triglyceride accumulation. | [9] |

Key Experimental Protocols

1. Adipogenesis Assay in 3T3-L1 Cells [9]

-

Cell Differentiation: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: this compound is added to the differentiation medium at various concentrations.

-

Oil Red O Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains intracellular lipid droplets.

-

Quantification: The stained lipid droplets are eluted with a solvent (e.g., isopropanol), and the absorbance is measured to quantify the extent of lipid accumulation.

-

Triglyceride Assay: The intracellular triglyceride content is measured using a commercial triglyceride quantification kit.

2. Western Blot for Adipogenic and Metabolic Markers [9]

-

Protein Extraction and Analysis: Differentiated 3T3-L1 cells are lysed, and the expression levels of key proteins are analyzed by Western blotting.

-

Target Proteins:

-

Adipogenic Transcription Factors: PPARγ, C/EBPα, SREBP-1c.

-

Metabolic Signaling Proteins: Phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), total ACC.

-

Insulin Signaling Proteins: Phosphorylated AKT (p-AKT), total AKT.

-

Signaling Pathway

This compound's anti-adipogenic effects are mediated by the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and inhibits the expression of adipogenic transcription factors.

Conclusion

This compound demonstrates a wide spectrum of promising biological activities, including neuroprotective, anti-inflammatory, anticancer, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as ERK1/2, NF-κB, and AMPK. The enhanced bioavailability of this compound compared to resveratrol makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this remarkable natural compound.

References

- 1. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism. | Sigma-Aldrich [merckmillipore.com]

- 3. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of this compound on Adipogenesis in 3T3-L1 Adipocytes: A Study of Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinostilbene: A Technical Guide to the Methylated Resveratrol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostilbene, a monomethylated derivative of resveratrol (B1683913), is emerging as a compound of significant interest in the scientific and pharmaceutical communities. Structurally similar to both resveratrol and pterostilbene (B91288), this compound exhibits a range of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antioxidant effects. Its enhanced bioavailability compared to resveratrol suggests a greater potential for therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its comparative efficacy, underlying mechanisms of action through key signaling pathways, and detailed experimental methodologies for its study.

Introduction: The Stilbenoid Family and the Rise of this compound

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. Resveratrol, the most well-known stilbenoid, has been extensively studied for its health benefits. However, its low bioavailability has limited its clinical utility.[1] This has led to increased interest in its methylated derivatives, such as this compound (3,4′-dihydroxy-5-methoxystilbene) and pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), which exhibit improved pharmacokinetic profiles.[2] this compound is found naturally in plants of the Pinus genus and has also been identified as a major metabolite of pterostilbene in vivo.[3] The methylation of the 5-hydroxyl group on the resveratrol backbone increases the lipophilicity of this compound, which is thought to contribute to its enhanced cell membrane permeability and subsequent biological activity.[1]

Comparative Efficacy and Biological Activities

This compound has demonstrated a range of biological activities, often with comparable or superior efficacy to its parent compound, resveratrol. The following sections and tables summarize the quantitative data available on its primary therapeutic effects.

Anticancer Activity

This compound exhibits cytotoxic effects against a variety of cancer cell lines, often at concentrations lower than or comparable to resveratrol. Its anticancer activity appears to be more potent in androgen receptor-negative and more invasive prostate cancer cell lines.[4]

| Cell Line | Cancer Type | This compound IC50 (µM) | Resveratrol IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 14.91 | - | [4] |

| PC3M | Prostate Cancer | 6.43 | - | [4] |

| DU145 | Prostate Cancer | 3.6 | - | [4] |

| LNCaP | Prostate Cancer | 22.42 | - | [4] |

| C4 | Prostate Cancer | 4.30 | - | [4] |

| C4-2 | Prostate Cancer | 5.74 | - | [4] |

| C4-2b | Prostate Cancer | 4.52 | - | [4] |

| 22Rv1 | Prostate Cancer | 26.35 | - | [4] |

| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | 76.20 ± 10.8 | [5] |

Neuroprotective Effects

This compound has shown potent neuroprotective effects against oxidative stress-induced neuronal cell death. In a study using the neurotoxin 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells, this compound demonstrated a wider effective concentration range than resveratrol.[6] This enhanced neuroprotection is partly attributed to its higher uptake into neuronal cells.[6]

| Parameter | This compound Effect | Resveratrol Effect | Model System | Reference |

| LDH Release (induced by 6-OHDA) | Significant reduction in a dose-dependent manner | Significant reduction in a dose-dependent manner | SH-SY5Y cells | [7] |

| Caspase-3 Activity (induced by 6-OHDA) | Significant reduction in a dose-dependent manner | Significant reduction in a dose-dependent manner | SH-SY5Y cells | [7] |

| Motor Function Decline (Aging) | Inhibition of decline | Inhibition of decline | C57BL/6 mice | [8] |

Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound has low and erratic oral bioavailability.[9] However, its methylated structure is believed to confer greater metabolic stability compared to resveratrol. It is important to note that the related compound, pterostilbene, exhibits significantly higher oral bioavailability than resveratrol.[10][11]

| Compound | Oral Bioavailability (F%) | Clearance (Cl) | Animal Model | Reference |

| This compound | 1.87 ± 2.67% (highly erratic) | 129 ± 42 ml/min/kg (5 mg/kg IV) | Sprague-Dawley rats | [9] |

| Pterostilbene | ~80% | - | Rats | [10][11] |

| Resveratrol | ~20% | - | Rats | [10][11] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the known interactions of this compound with these pathways.

PI3K/Akt Signaling Pathway in Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process implicated in pulmonary fibrosis, by modulating the PI3K/Akt signaling pathway.[12]

Caption: this compound inhibits TGF-β1-induced EMT by downregulating the phosphorylation of PI3K and Akt.

ERK1/2 Signaling Pathway in Neuroprotection

This compound confers neuroprotection against age-related deficits through the activation of the ERK1/2 signaling pathway.[8]

Caption: this compound promotes neuronal survival by activating the ERK1/2 signaling pathway.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (Neutral Red Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound in cancer cell lines.[5]

-

Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 48 hours.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of a 50 µg/mL neutral red solution in serum-free medium to each well. Incubate for 3 hours at 37°C.

-

Dye Extraction: Wash the cells with phosphate-buffered saline (PBS). Add 150 µL of a destaining solution (e.g., 50% ethanol (B145695), 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/Akt and ERK1/2 Phosphorylation

This protocol is based on methodologies used to study the effect of this compound on signaling pathways.[8][12]

-

Cell Lysis: After treatment with this compound and/or an inducing agent (e.g., TGF-β1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, or ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

This protocol is a general guideline for the determination of this compound in plasma samples, based on established methods for stilbene (B7821643) analysis.[9][13]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., heavy isotope-labeled resveratrol).

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

Detector: Tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 241→181) and the internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of this compound to quantify its concentration in the plasma samples.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method for assessing the free radical scavenging activity of this compound.[7]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol or methanol (B129727) (e.g., 80 µM).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at various concentrations with the DPPH solution. A control containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The disappearance of the purple color of DPPH indicates its reduction by the antioxidant.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Directions

This compound, as a methylated derivative of resveratrol, presents a promising avenue for drug development due to its favorable biological activities and potentially improved bioavailability. The evidence to date demonstrates its potent anticancer and neuroprotective effects, which are mediated through the modulation of key signaling pathways such as PI3K/Akt and ERK1/2.

Future research should focus on several key areas:

-

In vivo efficacy: More extensive studies in animal models of various diseases are needed to validate the in vitro findings and to establish optimal dosing and treatment regimens.

-

Pharmacokinetics in humans: Clinical studies are required to determine the pharmacokinetic profile, safety, and efficacy of this compound in humans.

-

Mechanism of action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic potential.

-

Synergistic effects: Investigating the combination of this compound with other therapeutic agents may reveal synergistic effects and lead to more effective treatment strategies.

The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.

References

- 1. This compound inhibits full-length and splice variant of androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Digital Commons @ LIU - Discovery Day: Anticancer Activity of this compound in Prostate Cancer [digitalcommons.liu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Protective effects of this compound, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.sunyconnect.suny.edu [dspace.sunyconnect.suny.edu]

- 8. Resveratrol and this compound confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of this compound in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits lung epithelial-mesenchymal transition and delays pulmonary fibrosis by modulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pinostilbene: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostilbene, a naturally occurring monomethylated derivative of resveratrol, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in various natural sources, including the heartwood of pine trees and certain berries, this stilbenoid compound has demonstrated promising potential in preclinical in vitro studies. Its mechanisms of action span anti-cancer, anti-diabetic, and neuroprotective effects. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its effects on cancer cell proliferation, enzyme inhibition, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines

This compound has been shown to exert cytotoxic and anti-proliferative effects across a range of cancer cell lines. These effects are often dose-dependent and vary between different cell types.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Caco-2 | Colorectal Cancer | 62.53 ± 13.4 | [1] |

| HCT116 | Colon Cancer | Similar to Pterostilbene (B91288) (20-40 µM) | [2] |

| HT29 | Colon Cancer | Similar to Pterostilbene (20-40 µM) | [2] |

| PC3 | Prostate Cancer | 14.91 | [3] |

| PC3M | Prostate Cancer | 6.43 | [3] |

| DU145 | Prostate Cancer | 3.6 | [3] |

| LNCaP | Prostate Cancer | 22.42 | [3] |

| C4 | Prostate Cancer | 4.30 | [3] |

| C4-2 | Prostate Cancer | 5.74 | [3] |

| C4-2b | Prostate Cancer | 4.52 | [3] |

| 22Rv1 | Prostate Cancer | 26.35 | [3] |

Experimental Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-